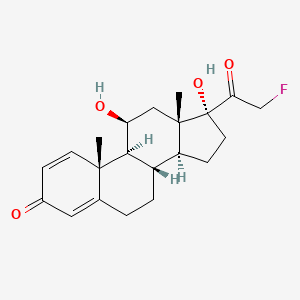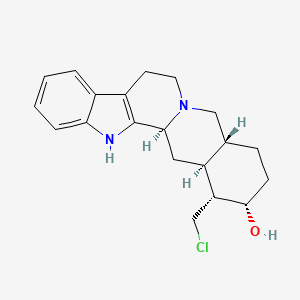
Acetaldehyde isonicotinoyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde isonicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are organic compounds characterized by the presence of the functional group -NHN=CH-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde isonicotinoyl hydrazone typically involves the reaction of acetaldehyde with isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oximes, hydrazine derivatives, and substituted hydrazones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetaldehyde isonicotinoyl hydrazone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetaldehyde isonicotinoyl hydrazone involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of iron, which is essential for various biological processes, including DNA synthesis and cellular respiration. By binding to iron, the compound can inhibit the growth of certain microorganisms and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylaldehyde isonicotinoyl hydrazone: Known for its iron chelation and antioxidant properties.
Isonicotinoyl hydrazones of pyridoxine derivatives: Studied for their antimycobacterial activity.
Uniqueness
Acetaldehyde isonicotinoyl hydrazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring metal ion chelation, such as medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
N-[(E)-ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H9N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h2-6H,1H3,(H,11,12)/b10-2+ |
Clé InChI |
NKUKPVYHVDNGNF-WTDSWWLTSA-N |
SMILES isomérique |
C/C=N/NC(=O)C1=CC=NC=C1 |
SMILES canonique |
CC=NNC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
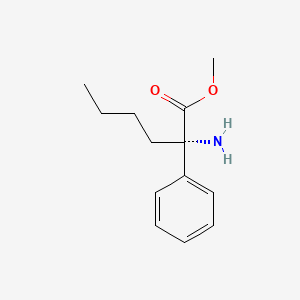

![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
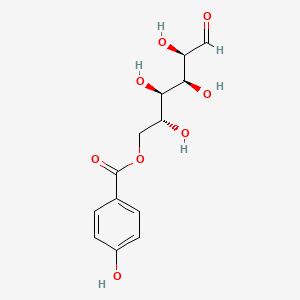
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
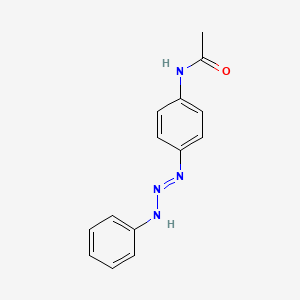
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
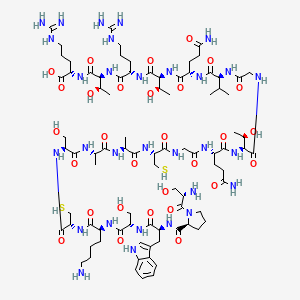
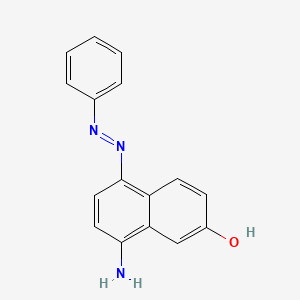
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
